molecular formula C7H11N3O B13873054 [4-(Hydrazinylmethyl)pyridin-2-yl]methanol

[4-(Hydrazinylmethyl)pyridin-2-yl]methanol

Cat. No.: B13873054
M. Wt: 153.18 g/mol
InChI Key: LIDHWYWPGGLTHE-UHFFFAOYSA-N
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Description

[4-(Hydrazinylmethyl)pyridin-2-yl]methanol is a chemical compound with a molecular weight of 153.18 g/mol. It is known for its unique reactivity and selectivity, making it valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of [4-(Hydrazinylmethyl)pyridin-2-yl]methanol typically involves the reaction of pyridine derivatives with hydrazine and formaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

[4-(Hydrazinylmethyl)pyridin-2-yl]methanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[4-(Hydrazinylmethyl)pyridin-2-yl]methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [4-(Hydrazinylmethyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and pathways .

Comparison with Similar Compounds

[4-(Hydrazinylmethyl)pyridin-2-yl]methanol can be compared with other pyridine derivatives and hydrazine-containing compounds. Similar compounds include:

    Pyridine-2-carboxaldehyde: Known for its use in organic synthesis.

    Hydrazine derivatives: Used in various chemical reactions and industrial applications.

What sets this compound apart is its unique combination of the pyridine and hydrazinyl groups, which confer distinct reactivity and selectivity properties .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

[4-(hydrazinylmethyl)pyridin-2-yl]methanol

InChI

InChI=1S/C7H11N3O/c8-10-4-6-1-2-9-7(3-6)5-11/h1-3,10-11H,4-5,8H2

InChI Key

LIDHWYWPGGLTHE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CNN)CO

Origin of Product

United States

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